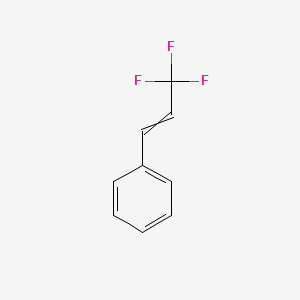
Trifluoromethylstyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethylstyrene is a versatile organic compound characterized by the presence of a trifluoromethyl group attached to a styrene backbone.
准备方法
Synthetic Routes and Reaction Conditions: Trifluoromethylstyrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method utilizes a trifluoromethyl-substituted aryl halide and a vinylboronic acid or ester as starting materials . The reaction typically occurs under mild conditions, with the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar catalytic processes. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products. Industrial methods also focus on ensuring the purity and stability of the final product .
化学反应分析
Types of Reactions: Trifluoromethylstyrene undergoes various chemical reactions, including:
Substitution Reactions: Both anionic S_N2’ and cationic S_N1’ substitutions are common, often involving nucleophiles or electrophiles.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Defluorinative Functionalization: This involves the activation of the C-F bond in the trifluoromethyl group, leading to the formation of new functional groups.
Common Reagents and Conditions: Reagents such as palladium catalysts, bases (e.g., potassium carbonate), and various nucleophiles or electrophiles are commonly used. Reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alkenes, cycloalkanes, and various functionalized derivatives .
科学研究应用
Trifluoromethylstyrene has a wide range of applications in scientific research:
作用机制
The mechanism of action of trifluoromethylstyrene involves the activation of the C-F bond in the trifluoromethyl group. This activation can occur through various pathways, including nucleophilic substitution and transition metal-catalyzed processes . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
相似化合物的比较
- 4-Methoxystyrene
- 4-Chlorostyrene
- 2,3,4,5,6-Pentafluorostyrene
- 4-Vinylanisole
- 4-Cyanostyrene
Comparison: Trifluoromethylstyrene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and cycloaddition reactions compared to its non-fluorinated counterparts. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .
属性
CAS 编号 |
705-89-5 |
|---|---|
分子式 |
C9H7F3 |
分子量 |
172.15 g/mol |
IUPAC 名称 |
3,3,3-trifluoroprop-1-enylbenzene |
InChI |
InChI=1S/C9H7F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI 键 |
HKADMMFLLPJEAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




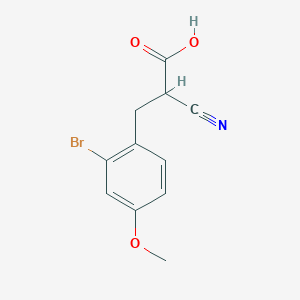



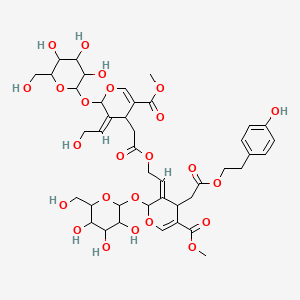
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
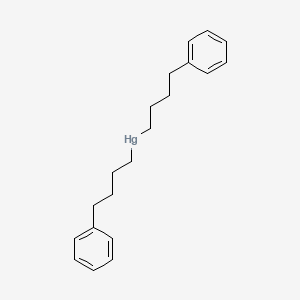
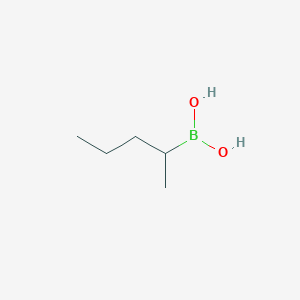
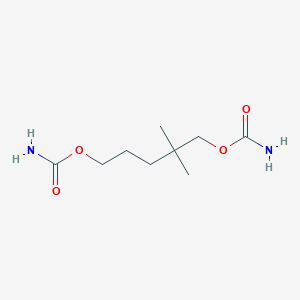
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
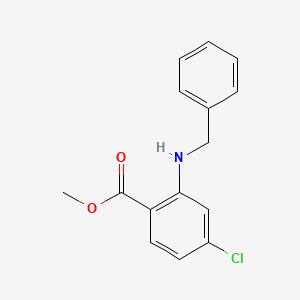
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
